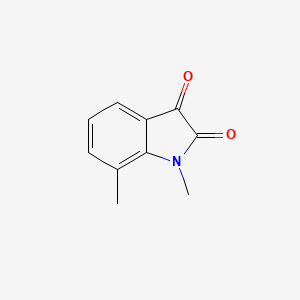

1,7-dimethyl-1H-indole-2,3-dione

説明

1,7-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

The synthesis of 1,7-dimethyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination and oxidation of indole using N-bromosuccinimide and dimethyl sulfoxide as reagents . Another approach is the reaction of isatin (1H-indole-2,3-dione) with benzyl chloride to form N-benzyl isatin, which can then be further reacted with substituted aromatic aldehydes in the presence of ethanol to form Schiff bases .

化学反応の分析

1,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like nitric acid and chromic acid.

Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common reagents used in these reactions include N-bromosuccinimide, dimethyl sulfoxide, nitric acid, and chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antimycobacterial Activity

Research has demonstrated that derivatives of indole-2,3-dione, including 1,7-dimethyl-1H-indole-2,3-dione, exhibit significant antimycobacterial properties. A study reported that synthesized compounds derived from indole-2,3-dione showed inhibition rates of 94-100% against Mycobacterium tuberculosis H37RV. The minimum inhibitory concentrations (MICs) for these compounds were determined using the Micro Plate Alamar Blue Assay, indicating their potential as effective antimycobacterial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of indole-2,3-dione derivatives. Compounds capable of antagonizing excitatory amino acids like glutamate are being investigated for their ability to treat neurodegenerative diseases such as Alzheimer's and Huntington's disease. The derivatives are thought to mitigate neuronal loss associated with excitotoxicity in cerebrovascular disorders .

Organic Synthesis

Building Block in Organic Reactions

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications and reactions, making it useful in the synthesis of complex organic molecules. The compound can participate in Knoevenagel reactions due to its active methylene group, facilitating the formation of new carbon-carbon bonds .

Synthesis of Indole Derivatives

The compound is also utilized in the synthesis of other biologically active indole derivatives. Its ability to undergo cyclization reactions makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Potential Therapeutic Uses

Cardiotonics and Bronchodilators

Certain derivatives of indole-2,3-dione have been identified as potential cardiotonics and bronchodilators. These compounds are being explored for their therapeutic effects in treating cardiovascular diseases and respiratory conditions such as asthma .

Antidepressant Properties

There is emerging evidence suggesting that indole derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems by these compounds could lead to new treatments for depression and anxiety disorders .

Case Studies and Research Findings

作用機序

The mechanism of action of 1,7-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

類似化合物との比較

1,7-Dimethyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:

Isatin (1H-indole-2,3-dione): Isatin is a precursor for the synthesis of various heterocyclic compounds and has similar biological activities.

N-Methylisatin (1-methyl-1H-indole-2,3-dione): This compound is structurally similar and is used in the synthesis of indoles and quinolines.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and synthetic applications compared to other indole derivatives.

生物活性

1,7-Dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound features an indole core with two methyl groups at the 1 and 7 positions and a dione functional group at the 2 and 3 positions. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The presence of the dione structure contributes to its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

- DNA Interaction : The compound has been shown to interact with DNA, particularly G-quadruplex structures, which are associated with oncogene regulation. This interaction can inhibit cancer cell proliferation by disrupting critical cellular pathways involved in tumor growth .

- Cell Line Studies : In vitro studies have evaluated its efficacy against multiple human cancer cell lines. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in Jurkat cells (a model for T-cell leukemia), showing promising results in reducing cell viability .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been reported to possess activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits certain enzymes involved in drug metabolism. This suggests potential implications for pharmacokinetics and toxicity profiles in therapeutic contexts.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in cancer cells, leading to cell death. This property could be harnessed for developing novel anticancer therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound induced apoptosis in Jurkat cells with an IC50 value of 15 µM. |

| Study B | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Evaluated the compound's effect on G-quadruplex DNA structures; showed significant binding affinity leading to inhibition of telomerase activity in cancer cells. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving indole derivatives and oxidation reactions. Its derivatives have also been synthesized to enhance biological activity or target specific pathways more effectively.

特性

IUPAC Name |

1,7-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIBNQOZLYICJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406065 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91790-39-5 | |

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。